An In-Depth Technical Guide to Ethyl 5-(3-oxocyclohexyl)-2-furoate: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to Ethyl 5-(3-oxocyclohexyl)-2-furoate: A Privileged Scaffold for Modern Drug Discovery
This technical guide provides a comprehensive overview of Ethyl 5-(3-oxocyclohexyl)-2-furoate (CAS 883898-17-7), a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its structural significance, propose a logical synthetic pathway, predict its analytical characterization, and explore its prospective applications for researchers and scientists in the field.
The Strategic Importance of the Furan-Cyclohexanone Scaffold
The furan ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for phenyl or thiophene rings make it a versatile component in drug design.[1] Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
The incorporation of a 3-oxocyclohexyl moiety introduces a three-dimensional character to the otherwise planar furan ring system. This non-aromatic, cyclic ketone can serve as a key pharmacophoric element or as a reactive handle for further chemical elaboration. The ketone functionality, for instance, can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events. Furthermore, the cyclohexyl ring provides a lipophilic domain that can be optimized to enhance membrane permeability and other pharmacokinetic properties of a drug candidate.
The combination of the furan-2-carboxylate, a known pharmacophore, with the 3-oxocyclohexyl group in Ethyl 5-(3-oxocyclohexyl)-2-furoate results in a molecule that is primed for exploration in various therapeutic areas. It serves as an advanced chemical building block for the synthesis of more complex and potentially bioactive molecules.[3]
Physicochemical Properties and Structural Data
A summary of the key physicochemical properties for Ethyl 5-(3-oxocyclohexyl)-2-furoate is presented below.
| Property | Value | Source |
| CAS Number | 883898-17-7 | ChemScene[4] |
| Molecular Formula | C₁₃H₁₆O₄ | ChemScene[4] |
| Molecular Weight | 236.26 g/mol | ChemScene[4] |
| Topological Polar Surface Area (TPSA) | 56.51 Ų | ChemScene[4] |
| LogP (calculated) | 2.683 | ChemScene[4] |
| Hydrogen Bond Acceptors | 4 | ChemScene[4] |
| Hydrogen Bond Donors | 0 | ChemScene[4] |
| Rotatable Bonds | 3 | ChemScene[4] |
Proposed Retrosynthetic Analysis and Synthesis Protocol
Retrosynthetic Strategy
A logical retrosynthetic approach would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to form the C-C bond between the furan ring and the cyclohexenyl precursor. This would be followed by a selective reduction of the double bond and subsequent oxidation to install the ketone. A more direct approach, and the one detailed below, involves the coupling of a suitably functionalized furan with a cyclohexenone derivative.
Caption: Retrosynthetic analysis of Ethyl 5-(3-oxocyclohexyl)-2-furoate.
Step-by-Step Experimental Protocol
Step 1: Stille Coupling
This step aims to form the crucial carbon-carbon bond between the furan and cyclohexenone moieties.
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Ethyl 5-bromo-2-furoate (1.0 eq), 3-(tributylstannyl)cyclohex-2-en-1-one (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Solvent Addition: Add anhydrous toluene via syringe to dissolve the reagents.
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Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Ethyl 5-(3-oxocyclohex-1-en-1-yl)-2-furoate.
Step 2: Catalytic Hydrogenation
This step selectively reduces the double bond of the cyclohexene ring.
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Reaction Setup: Dissolve the product from Step 1 in ethanol in a flask.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Reaction Execution: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
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Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol. Concentrate the filtrate under reduced pressure to obtain the final product, Ethyl 5-(3-oxocyclohexyl)-2-furoate. The crude product may be further purified by column chromatography if necessary.
Predicted Analytical and Spectroscopic Data
For a researcher synthesizing or working with this molecule, analytical and spectroscopic data are crucial for structure confirmation. While experimental data is not publicly available, we can predict the characteristic signals based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Ethyl group: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-).
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Furan protons: Two doublets in the aromatic region, likely between 6.5-7.5 ppm (1H each), corresponding to the protons at the C3 and C4 positions of the furan ring.
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Cyclohexyl protons: A complex series of multiplets between 1.5-3.0 ppm (9H), with the protons adjacent to the ketone and the furan ring expected to be the most downfield.
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¹³C NMR:
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Ketone carbonyl: A signal around 208-212 ppm.
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Ester carbonyl: A signal around 158-162 ppm.
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Furan carbons: Signals in the aromatic region, typically between 110-160 ppm.
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Ethyl group carbons: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).
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Cyclohexyl carbons: A series of signals in the aliphatic region, generally between 20-50 ppm.
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Infrared (IR) Spectroscopy
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C=O stretch (ketone): A strong, sharp absorbance around 1710-1720 cm⁻¹.
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C=O stretch (ester): A strong, sharp absorbance around 1720-1730 cm⁻¹. The overlap with the ketone stretch might result in a broad or two closely spaced peaks.
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C-O stretch (ester and furan): Strong absorbances in the 1000-1300 cm⁻¹ region.
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C-H stretch (aliphatic): Absorbances just below 3000 cm⁻¹.
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C-H stretch (aromatic/furan): Absorbances just above 3000 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 236.
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Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, M-45), and cleavage of the cyclohexyl ring.
Potential Applications in Drug Discovery and Medicinal Chemistry
Ethyl 5-(3-oxocyclohexyl)-2-furoate is a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.
As a Scaffold for Novel Bioactive Molecules
The furan nucleus is a component of many biologically active compounds.[5] This molecule can serve as a starting point for the synthesis of libraries of compounds to be screened for various biological activities. For instance, the ketone can be a handle for further reactions such as reductive amination to introduce diverse amine functionalities, or aldol condensations to build more complex carbon skeletons.
Caption: Potential synthetic elaborations of the core scaffold.
In the Development of Enzyme Inhibitors
The structural motifs present in Ethyl 5-(3-oxocyclohexyl)-2-furoate are found in various enzyme inhibitors. The furan ring can participate in π-stacking interactions, while the ketone and ester groups can act as hydrogen bond acceptors. By modifying the substituents on the cyclohexyl ring and the ester group, it is possible to design molecules that target the active sites of enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.
As a Prodrug Moiety
In some contexts, the ester functionality could be designed to be cleaved in vivo by esterases, releasing a more active carboxylic acid derivative. This prodrug strategy can be employed to improve the pharmacokinetic properties of a parent drug.[6]
Conclusion
Ethyl 5-(3-oxocyclohexyl)-2-furoate is a promising and versatile chemical building block for drug discovery and development. Its combination of a privileged furan scaffold and a functionalized cyclohexyl ring offers numerous avenues for the synthesis of novel and potentially bioactive compounds. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in medicinal chemistry and organic synthesis.
References
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Der Pharma Chemica. (2012). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-(3-oxocyclohexyl)-2-furoate. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Synthesis and biological activities of furan derivatives. Retrieved from [Link]
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Baruch S. Blumberg Institute. (2019). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Retrieved from [Link]
